molecular formula C20H27N3O6S2 B2393324 2,5-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide CAS No. 933218-41-8

2,5-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide

Cat. No.: B2393324
CAS No.: 933218-41-8
M. Wt: 469.57
InChI Key: NPZKQTSBTNUDPB-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzenesulfonamide core with methoxy groups at the 2 and 5 positions, and a phenylpiperazine moiety linked via a sulfonyl ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide. The phenylpiperazine moiety is synthesized separately, often through the cyclization of 1,2-diamine derivatives with sulfonium salts . The final step involves coupling the phenylpiperazine moiety to the benzenesulfonamide core through a sulfonyl ethyl linker, typically using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Potential use as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors, potentially modulating their activity. The sulfonamide group may also play a role in binding to enzymes or other proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual methoxy groups and sulfonyl ethyl linker differentiate it from other phenylpiperazine derivatives, potentially offering unique therapeutic benefits.

Properties

IUPAC Name

2,5-dimethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O6S2/c1-28-18-8-9-19(29-2)20(16-18)31(26,27)21-10-15-30(24,25)23-13-11-22(12-14-23)17-6-4-3-5-7-17/h3-9,16,21H,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZKQTSBTNUDPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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